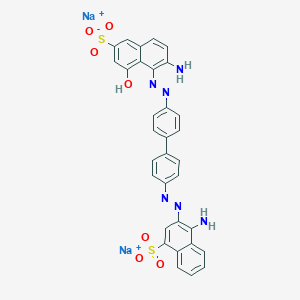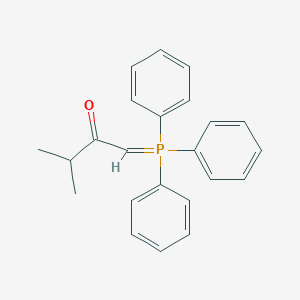
2-Butanone, 3-methyl-1-(triphenylphosphoranylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanone, 3-methyl-1-(triphenylphosphoranylidene)-, also known as Methyl Vinyl Ketone (MVK), is a colorless liquid with a pungent odor. It is an organic compound that is widely used in the chemical industry for the production of resins, coatings, and other chemicals. The compound is highly reactive and has been the focus of extensive scientific research due to its unique properties.
Mechanism Of Action
MVK acts as an electrophile and can undergo addition reactions with nucleophiles, such as water, alcohols, and amines. The compound can also undergo polymerization and oxidation reactions. The reactivity of MVK makes it a valuable tool in organic synthesis.
Biochemical And Physiological Effects
MVK is toxic and can cause irritation to the skin, eyes, and respiratory tract. The compound is also a potent mutagen and carcinogen and can cause DNA damage. Therefore, it is important to handle MVK with care and use appropriate safety measures in the laboratory.
Advantages And Limitations For Lab Experiments
MVK is a valuable chemical reagent that can be used in a wide range of organic synthesis reactions. However, the compound is highly reactive and requires careful handling to avoid explosion. MVK is also toxic and can cause health hazards if not handled properly. Therefore, it is important to use appropriate safety measures when working with MVK in the laboratory.
Future Directions
There are several future directions for the research on MVK. One area of interest is the development of new synthetic methods for the production of MVK and its derivatives. Another area of interest is the study of the biological activity of MVK and its potential use in the development of new drugs. Additionally, the use of MVK in the production of new materials, such as polymers and coatings, is an area of active research. Overall, the unique properties of MVK make it a valuable tool in the field of organic synthesis and a subject of ongoing scientific research.
Synthesis Methods
The synthesis of MVK involves the reaction of acetone with acetylene in the presence of a catalyst. The reaction is exothermic and requires careful handling to avoid explosion. The yield of MVK depends on the reaction conditions, such as temperature, pressure, and catalyst used.
Scientific Research Applications
MVK has been extensively studied for its application in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. The compound is a versatile building block that can be used to synthesize a wide range of compounds with different properties. MVK is also used as a solvent and a reagent in various chemical reactions.
properties
CAS RN |
19753-67-4 |
|---|---|
Product Name |
2-Butanone, 3-methyl-1-(triphenylphosphoranylidene)- |
Molecular Formula |
C23H23OP |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-methyl-1-(triphenyl-λ5-phosphanylidene)butan-2-one |
InChI |
InChI=1S/C23H23OP/c1-19(2)23(24)18-25(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-19H,1-2H3 |
InChI Key |
BNMPDHMKOXPYAY-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)C(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
synonyms |
(3-Methyl-2-oxobutylidene)triphenylphosphorane; Isobutyrylmethylenetriphenylphosphorane; 3-Methyl-1-(triphenylphosphoranylidene)-2-butanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



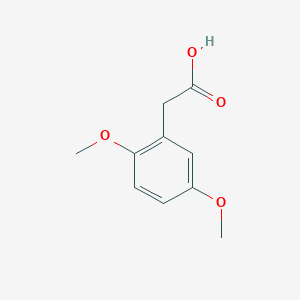
![2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole](/img/structure/B156190.png)
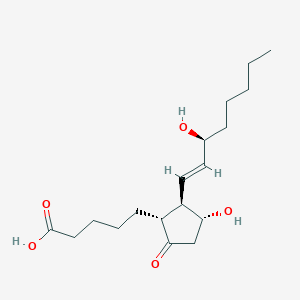
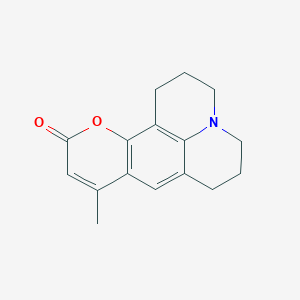
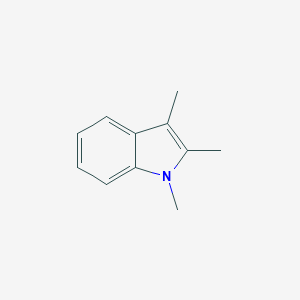
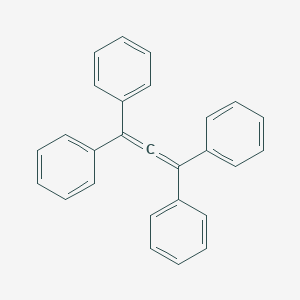
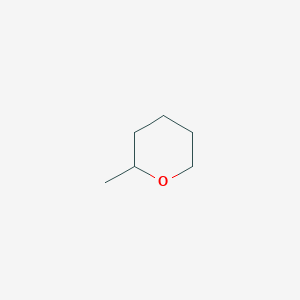
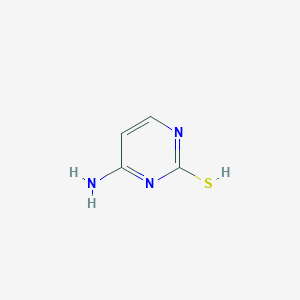
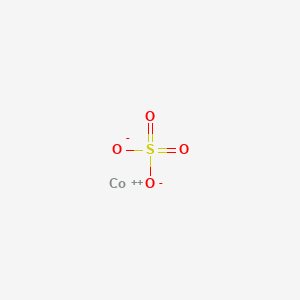
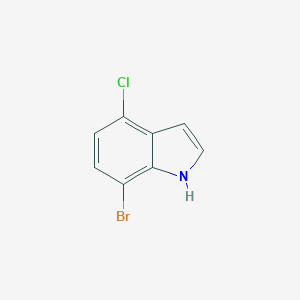
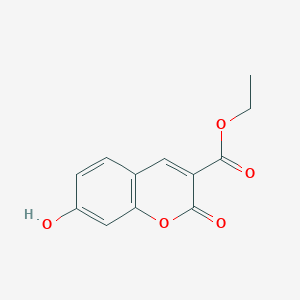
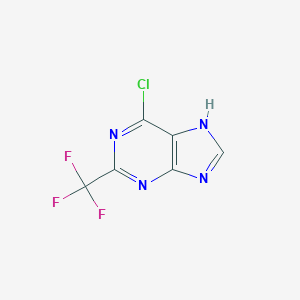
![1-[2-[[4-[[2,6-Dichloro-4-[(dimethylamino)sulphonyl]phenyl]azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B156213.png)
